N-(Pent-3-en-1-yl)thietan-3-amine
Description
N-(Pent-3-en-1-yl)thietan-3-amine is a sulfur-containing amine characterized by a four-membered thietane ring (a saturated heterocycle with three carbon atoms and one sulfur atom) and a pent-3-en-1-yl substituent.
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
N-[(E)-pent-3-enyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-9-8-6-10-7-8/h2-3,8-9H,4-7H2,1H3/b3-2+ |
InChI Key |
NNPWKDFOLOANSY-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCNC1CSC1 |
Canonical SMILES |
CC=CCCNC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pent-3-en-1-yl)thietan-3-amine typically involves the reaction of thietane derivatives with appropriate amine precursors. One common method includes the nucleophilic substitution reaction where a thietane derivative reacts with a pent-3-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(Pent-3-en-1-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thietane ring or the amine group.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thietane or amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
N-(Pent-3-en-1-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving thietane rings.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Pent-3-en-1-yl)thietan-3-amine involves its interaction with molecular targets through its amine and thietane functional groups. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Structural Analogues with Thietane Moieties
Example Compound : N-(1-Fluoropropan-2-yl)thietan-3-amine (CAS: 1850206-88-0)
- Reactivity: Fluorine’s electron-withdrawing effect may stabilize the amine, while the pentenyl group’s double bond could participate in cycloaddition or oxidation reactions.
| Property | N-(Pent-3-en-1-yl)thietan-3-amine | N-(1-Fluoropropan-2-yl)thietan-3-amine |
|---|---|---|
| Substituent | Pent-3-en-1-yl (unsaturated) | 1-Fluoropropan-2-yl (halogenated) |
| Molecular Weight (est.) | ~157 g/mol | ~163 g/mol |
| Reactivity | Likely reactive at C=C bond | Stabilized by fluorine |
Amines with Heterocyclic Backbones
Example Compound : N-Substituted Tetrahydro-2H-pyran-4-amine Derivatives (Examples 13 and 14, EP Patent)
- Synthetic Routes: The patent compounds utilize hydrogenation and palladium-catalyzed steps , whereas this compound may require thietane-specific syntheses (e.g., nucleophilic substitution or cyclization).
| Property | This compound | Tetrahydro-2H-pyran-4-amine Derivatives |
|---|---|---|
| Ring Type | Thietane (4-membered) | Tetrahydropyran (6-membered) |
| Ring Strain | High | Low |
| Molecular Weight Range | ~157 g/mol | 399–411 g/mol |
Aliphatic Amines with Unsaturated Chains
Example Compound : (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride
- Key Differences :
- Substituent : The phenylethyl group in the analogue introduces aromaticity, enhancing π-π stacking interactions, whereas the pentenyl group in the target compound offers aliphatic unsaturation.
- Applications : Phenylethyl amines often exhibit CNS activity, while pentenyl amines may serve as intermediates for functionalized polymers or ligands.
| Property | This compound | (R)-N-(1-Phenylethyl)pentan-3-amine |
|---|---|---|
| Substituent | Aliphatic (C=C bond) | Aromatic (phenyl group) |
| Solubility | Likely lower in polar solvents | Higher due to ionic hydrochloride |
| Bioactivity | Not reported | Potential CNS modulation |
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